(2-Oxo-2H-chromen-3-yl)acetic acid

Description

BenchChem offers high-quality (2-Oxo-2H-chromen-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxo-2H-chromen-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

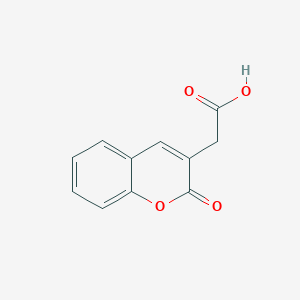

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339151 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-58-2 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Oxo-2H-chromen-3-yl)acetic acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Coumarin Scaffold

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. These bicyclic lactones are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its bioactivity. (2-Oxo-2H-chromen-3-yl)acetic acid, a derivative with an acetic acid moiety at this key position, presents a unique combination of a rigid heterocyclic core and a flexible acidic side chain, making it a compelling subject for further investigation in drug discovery and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structural features, a detailed synthetic protocol, and known biological activities.

Chemical Structure and Physicochemical Properties

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as 2-(2-oxochromen-3-yl)acetic acid, is a crystalline solid.[1] Its core structure consists of a fused benzene and α-pyrone ring, forming the characteristic coumarin framework. An acetic acid group is attached to the C3 position of the pyrone ring.

Caption: Chemical structure of (2-Oxo-2H-chromen-3-yl)acetic acid.

Table 1: Physicochemical Properties of (2-Oxo-2H-chromen-3-yl)acetic acid

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-oxochromen-3-yl)acetic acid | [2] |

| CAS Number | 20862-58-2 | [2] |

| Molecular Formula | C₁₁H₈O₄ | [2] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 150 °C | [1][3] |

| Boiling Point (Predicted) | 440.4 ± 33.0 °C | [1][3] |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring, typically in the range of 7.0-8.0 ppm. A singlet for the vinylic proton at the C4 position would also be anticipated. The methylene protons of the acetic acid side chain would likely appear as a singlet further upfield. The carboxylic acid proton would exhibit a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbons. The carbonyl carbons of the lactone and the carboxylic acid would be the most downfield, typically above 160 ppm. The aromatic and vinylic carbons would resonate in the 110-150 ppm region, while the methylene carbon of the acetic acid group would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid, typically in the region of 1650-1750 cm⁻¹. A broad O-H stretching band for the carboxylic acid would also be prominent, usually centered around 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the acetic acid side chain.

Synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid

A common and effective method for the synthesis of coumarin-3-acetic acid derivatives is the Knoevenagel condensation of a salicylaldehyde with a suitable active methylene compound, followed by hydrolysis. This approach provides a straightforward route to the desired product.[5]

Caption: General workflow for the synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar coumarin derivatives.[5]

Step 1: Knoevenagel Condensation to form Ethyl (2-Oxo-2H-chromen-3-yl)acetate

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or a few drops of glacial acetic acid. The choice of catalyst can influence reaction time and yield.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. In this case, the enolate of diethyl malonate, formed in the presence of a base, attacks the aldehyde group of salicylaldehyde. This is followed by an intramolecular transesterification (lactonization) to form the stable coumarin ring.

Step 2: Hydrolysis to (2-Oxo-2H-chromen-3-yl)acetic acid

-

Reagents and Setup: Dissolve the purified ethyl (2-oxo-2H-chromen-3-yl)acetate from Step 1 in a suitable solvent, such as a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

-

Reaction: Heat the mixture to reflux until the hydrolysis is complete, as monitored by TLC.

-

Workup and Isolation: After cooling the reaction mixture, acidify it with a strong acid (if base hydrolysis was performed) to a pH of approximately 2. This will precipitate the carboxylic acid product. The solid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Rationale: The ester group of the intermediate is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acidification of the reaction mixture after basic hydrolysis is necessary to protonate the carboxylate salt and precipitate the final product.

Biological Activity

(2-Oxo-2H-chromen-3-yl)acetic acid has demonstrated notable antibacterial activity. Studies have shown its efficacy against Staphylococcus aureus and other bacteria. The proposed mechanism of action involves the reaction of the coumarin derivative with lysine residues in the bacterial cell wall, leading to the inhibition of bacterial growth. This compound has been reported to be active against both Gram-positive and Gram-negative bacteria.

Conclusion

(2-Oxo-2H-chromen-3-yl)acetic acid is a molecule of significant interest due to its accessible synthesis and promising biological activities. The coumarin scaffold provides a rigid and tunable platform for the development of new therapeutic agents. The synthetic route via Knoevenagel condensation is a reliable method for its preparation, allowing for the generation of various analogs for structure-activity relationship studies. Further research into its pharmacological properties and potential applications is warranted and will undoubtedly contribute to the expanding field of medicinal chemistry.

References

-

Indian Journal of Chemistry. (2022). Synthesis and spectral studies of coumarin derivatives as fluorescent probes towards Fe3+ and Cu2+. Available at: [Link]

-

Basrah Journal of Science. (2022). Synthesis and Characterization of New Coumarin Derivatives. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, (2-Oxo-2h-chromen-3-yl)acetic acid. Available at: [Link]

-

PubChem. (n.d.). (2-Oxo-2H-chromen-3-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024). (2-Oxo-2H-chromen-3-yl)acetic acid. Available at: [Link]

-

PubChem. (n.d.). [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Spectroscopic Study of Coumarin Derivatives. Available at: [Link]

-

Maynooth University Research Archive Library. (n.d.). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Available at: [Link]

-

Inorganica Chimica Acta. (2014). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

-

Iranian Journal of Catalysis. (2022). 3-((2-oxo-2-(2-oxo- 2H-chromen-3-yl)ethyl. Available at: [Link]

-

MDPI. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Available at: [Link]

-

ACS Publications. (1950). Coumarins. II. Derivatives of Coumarin-3- and -4-Acetic Acids. Journal of the American Chemical Society. Available at: [Link]

-

PubMed Central. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available at: [Link]

-

The Merck Index Online. (n.d.). Coumarin-3-carboxylic Acid. Available at: [Link]

-

ResearchGate. (2023). Physicochemical properties of 3-acetylcoumarin derivatives. Available at: [Link]

Sources

- 1. 2-(2-OXO-2H-CHROMEN-3-YL)ACETIC ACID CAS#: 20862-58-2 [m.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

(2-Oxo-2H-chromen-3-yl)acetic acid CAS number and molecular weight

An In-Depth Technical Guide to (2-Oxo-2H-chromen-3-yl)acetic acid for Researchers and Drug Development Professionals

Introduction

(2-Oxo-2H-chromen-3-yl)acetic acid, also widely known as Coumarin-3-acetic acid, is a derivative of coumarin, a benzopyrone scaffold that is a cornerstone in natural product chemistry and medicinal chemistry. The inherent versatility of the coumarin nucleus, combined with the reactive acetic acid moiety at the 3-position, makes this compound a valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and applications for professionals in the field of drug discovery and development.

Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 20862-58-2 | [1][2] |

| Molecular Formula | C₁₁H₈O₄ | [1] |

| Molecular Weight | 204.18 g/mol | [3][4] |

| IUPAC Name | 2-(2-oxochromen-3-yl)acetic acid | [1] |

| Synonyms | Coumarin-3-acetic acid, 2-(2-ketochromen-3-yl)acetic acid | [1] |

| Melting Point | 150 °C | [3][4] |

| Boiling Point | 440.4 ± 33.0 °C (Predicted) | [3][4] |

Synthesis and Characterization

The synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid and its derivatives often involves well-established condensation reactions. A common and efficient approach is the reaction of phenols with reagents like malic acid or ethyl acetoacetate under appropriate acidic conditions.[5][6] For instance, the Pechmann condensation or related methodologies can be adapted for this purpose.

The rationale behind using a substituted phenol and a β-keto acid derivative lies in the acid-catalyzed reaction mechanism, which involves an initial transesterification followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to form the stable benzopyrone ring system. The choice of catalyst and solvent is critical to optimize the reaction yield and minimize side products.

Caption: General workflow for the synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid.

Structural Characterization

To ensure the identity and purity of the synthesized (2-Oxo-2H-chromen-3-yl)acetic acid, a combination of spectroscopic methods is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic protons of the coumarin ring, the vinyl proton at the 4-position, and the methylene protons of the acetic acid side chain. ¹³C NMR would show characteristic peaks for the lactone carbonyl, the carboxylic acid carbonyl, and the sp²-hybridized carbons of the coumarin core.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretching of the carboxylic acid, the C=O stretching of the lactone (around 1700-1730 cm⁻¹), the C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound, with the molecular ion peak corresponding to 204.18 g/mol .

Biological Activities and Therapeutic Potential

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological properties.[6] (2-Oxo-2H-chromen-3-yl)acetic acid and its derivatives have been investigated for numerous biological activities, making them attractive candidates for drug development.

Caption: Biological activities and potential therapeutic applications of coumarin-3-acetic acid derivatives.

-

Antibacterial Activity: Derivatives of coumarin-3-acetic acid have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5][6] Studies suggest these compounds can be valuable for developing new antibacterial agents.[5] The mechanism may involve the disruption of bacterial cell processes or inhibition of essential enzymes.

-

Anticancer Activity: The coumarin nucleus is a feature of many compounds with antineoplastic properties.[7][8] Derivatives of coumarin-3-carboxylic acid have been shown to inhibit the growth of cancer cell lines, such as HepG2 and HeLa cells.[9] The presence of the carboxamide functionality has been identified as an important feature for this activity.[9]

-

Anti-inflammatory and Antioxidant Activities: Many coumarin derivatives are known to possess anti-inflammatory and antioxidant properties.[8][10] Some have been shown to significantly reduce pro-inflammatory cytokines like TNF-α and IL-6.[11] Their antioxidant effects are attributed to their ability to scavenge free radicals, which is beneficial in combating oxidative stress-related diseases.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antibacterial activity of (2-Oxo-2H-chromen-3-yl)acetic acid.

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

(2-Oxo-2H-chromen-3-yl)acetic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Standard antibiotic for positive control (e.g., Penicillin G)

-

Incubator at 37°C

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of (2-Oxo-2H-chromen-3-yl)acetic acid in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound's stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well to perform a serial two-fold dilution across the plate. Repeat this for all desired concentrations. Discard 100 µL from the last well.

-

Bacterial Inoculum Preparation: a. Grow the bacterial strain in MHB overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

Negative Control (Growth Control): A well containing only the growth medium and the bacterial inoculum (no compound).

-

Solvent Control: A well containing the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent has no inhibitory effect.

-

Sterility Control: A well with only the growth medium to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

(2-Oxo-2H-chromen-3-yl)acetic acid is a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its straightforward synthesis, combined with the broad spectrum of biological activities exhibited by its derivatives, provides a fertile ground for the development of novel therapeutic agents. From potent antibacterial and anticancer agents to anti-inflammatory compounds, the versatility of this coumarin derivative ensures its continued relevance in medicinal chemistry research. This guide has provided the foundational knowledge required for researchers to explore and harness the potential of this valuable chemical entity.

References

- P&S Chemicals. (n.d.). (2-Oxo-2h-chromen-3-yl)acetic acid.

- Biosynth. (n.d.). (2-Oxo-2H-chromen-3-yl)acetic acid | 20862-58-2.

- ChemicalBook. (n.d.). 2-(2-oxo-2h-chromen-3-yl)acetic acid.

- ChemBK. (2024). (2-Oxo-2H-chromen-3-yl)acetic acid.

- BLDpharm. (n.d.). 2-(2-Oxo-2H-chromen-3-yl)acetic acid | 20862-58-2.

- Benchchem. (n.d.). [7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid.

- Unknown Source. (2024). 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid.

- PubMed. (n.d.). Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives.

- PubChem. (n.d.). [(2-oxo-2H-chromen-7-yl)oxy]acetic acid | C11H8O5.

- ResearchGate. (2005). A Facile One-Step Synthesis of 3-(2-Oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one.

- EvitaChem. (n.d.). Buy [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (EVT-1213690).

- ResearchGate. (n.d.). Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives | Request PDF.

- MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- ACS Publications. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.

- PubMed. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates.

- ResearchGate. (2013). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives.

- NIH. (n.d.). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 20862-58-2|2-(2-Oxo-2H-chromen-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(2-OXO-2H-CHROMEN-3-YL)ACETIC ACID CAS#: 20862-58-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid [smolecule.com]

- 11. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Coumarin-3-Acetic Acid

Preamble: The Analytical Imperative for Coumarin-3-Acetic Acid

Coumarin-3-acetic acid stands as a significant scaffold in medicinal chemistry and materials science. As a derivative of coumarin, a privileged pharmacophore, its utility in the development of novel therapeutics, fluorescent probes, and advanced materials is well-established. The precise elucidation of its molecular structure is paramount, serving as the bedrock for understanding its function, reactivity, and potential applications. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's architecture.

This guide is structured not as a rigid protocol but as a narrative of analytical discovery. We will journey through the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a cohesive and validated structural understanding of coumarin-3-acetic acid. The logic behind each step is explained, reflecting a field-proven approach to structural elucidation for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Structure and Initial Considerations

Before delving into the data, we must visualize our target. Coumarin-3-acetic acid (C₁₁H₈O₄) consists of a bicyclic coumarin core (a benzopyran-2-one system) substituted at the 3-position with a carboxymethyl group (-CH₂COOH). This structure presents several key features for spectroscopic interrogation: an aromatic ring, an α,β-unsaturated lactone, a methylene group, and a carboxylic acid. Our analytical strategy is to systematically confirm the presence and connectivity of these functional groups.

Caption: Figure 1. Molecular Structure of Coumarin-3-Acetic Acid with Atom Numbering for NMR Assignments.

Infrared (IR) Spectroscopy: Mapping Functional Groups

2.1. The Causality Behind the Experiment

IR spectroscopy is our first pass, a rapid and effective method to confirm the presence of key functional groups. We are specifically looking for evidence of the two carbonyls (lactone and carboxylic acid) and the hydroxyl group, which are the most prominent features of our target molecule. By comparing the acquired spectrum to known values for similar structures, such as coumarin-3-carboxylic acid, we can build confidence in the compound's identity.[1][2]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of the synthesized coumarin-3-acetic acid directly onto the ATR crystal.

-

Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Collect the sample spectrum over a range of 4000–400 cm⁻¹, typically co-adding 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software.

2.3. Data Interpretation

The IR spectrum provides a distinct vibrational fingerprint. The key is to assign the observed absorption bands to the specific functional groups within coumarin-3-acetic acid.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Rationale and Expected Observation |

| 3300–2500 | O-H stretch (broad) | Carboxylic Acid | The hydrogen-bonded hydroxyl group of the carboxylic acid is expected to produce a very broad and strong absorption band in this region. |

| ~1740–1710 | C=O stretch | α,β-Unsaturated Lactone | The lactone carbonyl, being part of a conjugated system, will appear as a very strong, sharp peak. Its position is characteristic of six-membered ring lactones. |

| ~1710–1680 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid dimer is also expected to be a very strong, sharp peak, often slightly lower in frequency than the lactone carbonyl. |

| ~1610, ~1570, ~1450 | C=C stretch | Aromatic Ring | Multiple sharp, medium-intensity bands corresponding to the stretching vibrations within the benzene ring of the coumarin core. |

| ~1420 | C-H bend | Methylene (-CH₂-) | A scissoring vibration for the methylene group adjacent to the carbonyls. |

| ~1250–1100 | C-O stretch | Lactone and Carboxylic Acid | Strong bands associated with the C-O single bond stretching of both the ester (lactone) and the carboxylic acid functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Connectivity

3.1. The Logic of NMR Analysis

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will do the same for the carbon atoms. For coumarin-3-acetic acid, we expect to see signals for the four aromatic protons, the vinylic proton (H4), the methylene protons, and the acidic proton. The chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the coumarin ring.

Caption: Figure 2. A logical workflow for the comprehensive spectroscopic analysis of a synthesized compound.

3.2. Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of coumarin-3-acetic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

3.3. Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following data is synthesized based on known spectra of closely related coumarin-3-carboxylic acid derivatives and fundamental NMR principles.[3][4]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H4 | ~8.10 | s | 1H | Vinylic proton at C4, appears as a singlet downfield due to deshielding from the adjacent lactone carbonyl and aromatic system. |

| H5 | ~7.75 | dd | 1H | Aromatic proton ortho to the ring fusion, coupled to H6. |

| H7 | ~7.65 | ddd | 1H | Aromatic proton coupled to H6 and H8. |

| H6, H8 | ~7.40 | m | 2H | Aromatic protons, likely overlapping in a multiplet. |

| H9 (-CH₂-) | ~3.60 | s | 2H | Methylene protons adjacent to two deshielding groups (aromatic ring and carbonyl), appearing as a sharp singlet. |

| -COOH | ~12.5 | br s | 1H | Carboxylic acid proton, highly deshielded and broad due to hydrogen bonding and exchange. Its presence is a key confirmation. |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom (Fig. 1) | Predicted δ (ppm) | Assignment Rationale |

| C10 (-COOH) | ~171.0 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C2 (Lactone C=O) | ~160.5 | Lactone carbonyl carbon, part of a conjugated system. |

| C8a | ~153.5 | Quaternary aromatic carbon attached to oxygen. |

| C4 | ~145.0 | Vinylic methine carbon, downfield due to conjugation. |

| C7 | ~133.0 | Aromatic methine carbon. |

| C5 | ~129.5 | Aromatic methine carbon. |

| C4a | ~128.0 | Quaternary aromatic carbon at the ring fusion. |

| C3 | ~125.0 | Vinylic quaternary carbon, substituted with the acetic acid group. |

| C6 | ~124.5 | Aromatic methine carbon. |

| C8 | ~118.5 | Aromatic methine carbon. |

| C9 (-CH₂-) | ~35.0 | Methylene carbon, shielded relative to the sp² carbons. |

Mass Spectrometry (MS): The Final Verification

4.1. The Role of Mass Spectrometry

MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₈O₄), providing the highest level of confidence in the compound's identity. The fragmentation pattern, observed in the MS/MS spectrum, offers corroborating evidence of the structure's key components.

4.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquisition (Negative Ion Mode): ESI in negative ion mode is ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. Acquire a full scan spectrum.

-

Molecular Formula Confirmation: The measured mass of the [M-H]⁻ ion should match the theoretical mass for C₁₁H₇O₄⁻ within a narrow tolerance (e.g., < 5 ppm).

-

Fragmentation (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

4.3. Data Interpretation: Predicted Mass and Fragmentation

-

Molecular Weight: 204.0372 g/mol

-

Elemental Formula: C₁₁H₈O₄

-

Predicted HRMS (ESI-):

-

Theoretical [M-H]⁻: 203.0299

-

Expected Observation: A peak at m/z 203.0299 ± 0.0010

-

Predicted Fragmentation Pathways:

The fragmentation of the deprotonated molecule [M-H]⁻ is expected to proceed via characteristic losses of neutral molecules.

Caption: Figure 3. Key predicted fragmentation steps for coumarin-3-acetic acid in negative ion mode mass spectrometry.

-

Loss of CO₂: The most facile fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da), resulting in a major fragment ion at m/z 159.04 . This is a highly diagnostic fragmentation.

-

Loss of CO: Following the initial loss of CO₂, the resulting coumarin-derived anion can undergo further fragmentation typical of the coumarin ring system, such as the loss of carbon monoxide (28 Da) from the lactone ring, yielding a fragment at m/z 131.05 .

The observation of this fragmentation cascade provides powerful, self-validating evidence for the presence of both the carboxylic acid moiety and the coumarin lactone core.

Conclusion: A Synthesized and Validated Structural Portrait

By systematically applying and interpreting the data from IR, NMR, and Mass Spectrometry, we have constructed a comprehensive and validated structural model of coumarin-3-acetic acid. Each technique provides a unique and complementary piece of the puzzle: IR confirms the functional groups, NMR maps their connectivity, and MS verifies the molecular formula and key structural motifs. This integrated analytical approach ensures the highest degree of scientific integrity and provides the authoritative grounding necessary for advancing research and development involving this versatile molecule.

References

-

Abou, A., et al. (2021). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Science Journal of Chemistry, 9(2), 34. [Link][5][6]

-

Creaven, B. S., et al. (2010). Synthesis and characterisation of a series of coumarin-3-carboxylatosilver(I) complexes of substituted triphenylphosphane ligands: X-ray crystal structures of [Ag(7-OHCca)(PPh3)2] and [Ag(8-EtOCca)(PPh3)2]. Polyhedron, 29(3), 1138-1146. (Atom numbering schemes for NMR are presented). [Link][3]

-

Ding, C., et al. (2022). Chemical Constituents from the Whole Plant of Pachysandra terminalis. Records of Natural Products, 17(1), 157-164. (Provides general NMR data for coumarin-like structures). [Link][7]

-

Ahmed, A. M., et al. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-65. (Provides characteristic IR values for coumarin lactone carbonyls). [Link]

-

Radulović, N. S., & Avramović, J. M. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society. (Provides detailed NMR assignment strategies for coumarin derivatives). [Link][8]

-

Zha, B., et al. (2019). Cooperation and competition of hydrogen and halogen bonds in 2D self-assembled nanostructures based on bromine substituted coumarins. Nanoscale, 11(1), 237-250. (Provides ¹H NMR data for coumarin-3-carboxylic acid esters). [Link][4]

-

Hasanen, J. A. (2012). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 4(5), 1923-1934. (Provides examples of coumarin fragmentation). [Link][9]

-

PubChem. (n.d.). 3-Acetylcoumarin. National Center for Biotechnology Information. Retrieved from [Link][10]

-

NIST. (n.d.). Coumarin-3-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link][1]

-

NIST. (n.d.). 3-Acetylcoumarin. NIST Chemistry WebBook. Retrieved from [Link][11][12]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. Retrieved from [Link][13]

-

ResearchGate. (n.d.). EI high resolution mass spectrum of 3-acetylcoumarin. Retrieved from [Link][14]

-

Abou, A., et al. (2019). Synthesis, Spectrometric Characterization, X-Ray Crystallography and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Propionate. American Journal of Heterocyclic Chemistry, 5(2), 37-48. [Link][15]

-

Wang, Y., et al. (2022). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives. Journal of Molecular Structure, 1257, 132576. [Link][16]

-

NIST. (n.d.). 3-Acetylcoumarin IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated. Retrieved from [Link][18]

Sources

- 1. Coumarin-3-carboxylic acid [webbook.nist.gov]

- 2. Coumarin-3-carboxylic acid(531-81-7) IR Spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. acgpubs.org [acgpubs.org]

- 8. scispace.com [scispace.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 3-Acetylcoumarin | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Acetylcoumarin [webbook.nist.gov]

- 12. 3-Acetylcoumarin [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectrometric Characterization, X-Ray Crystallography and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Propionate, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Acetylcoumarin [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

Intrinsic fluorescence properties of (2-Oxo-2H-chromen-3-yl)acetic acid

An In-depth Technical Guide on the Intrinsic Fluorescence Properties of (2-Oxo-2H-chromen-3-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: The Enduring Luminescence of Coumarins

The coumarin scaffold, a deceptively simple fused ring system of benzene and α-pyrone, represents a cornerstone in the world of fluorescent molecules.[1] These compounds are not merely academic curiosities; their unique photophysical properties have cemented their roles in a vast array of applications, from laser dyes and organic light-emitting diodes to highly sensitive biological probes.[2] The intrinsic fluorescence of coumarins is exquisitely sensitive to their molecular architecture and their immediate microenvironment. This sensitivity is the very characteristic that makes them such powerful tools for researchers. This guide will delve into the specific fluorescence properties of a particularly interesting derivative: (2-Oxo-2H-chromen-3-yl)acetic acid. The introduction of an acetic acid moiety at the 3-position imparts a pH-sensitive handle and a potential coordination site, opening up a rich landscape of photophysical behaviors to explore and exploit. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this versatile fluorophore.

Synthesis and Structural Characterization of (2-Oxo-2H-chromen-3-yl)acetic acid

The synthesis of coumarin derivatives is a well-established field of organic chemistry, with several named reactions providing reliable routes to the core scaffold.[3] For 3-substituted coumarins, including those with carboxylic acid functionalities, the Knoevenagel condensation is a frequently employed and effective method.[4]

A common synthetic approach involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, in this case, a derivative of malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and may be carried out in a suitable solvent or under solvent-free conditions.[3]

Illustrative Synthetic Pathway:

Caption: Generalized Knoevenagel condensation for the synthesis of 3-carboxycoumarin derivatives.

Structural Verification:

Post-synthesis, rigorous characterization is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the lactone carbonyl, the carboxylic acid carbonyl, and the hydroxyl group of the carboxylic acid.

The Heart of the Matter: Intrinsic Fluorescence Properties

The fluorescence of (2-Oxo-2H-chromen-3-yl)acetic acid, like other coumarins, originates from the π-π* electronic transition within its conjugated system.[5] The efficiency and spectral characteristics of this fluorescence are not static; they are dynamically influenced by a range of external factors.

The Jablonski Diagram: A Visual Guide to Fluorescence

To understand the intrinsic fluorescence, we must first visualize the electronic transitions involved. The Jablonski diagram provides a simplified model of these processes.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of absorption and fluorescence.

The Profound Influence of the Solvent Environment (Solvatochromism)

Coumarin derivatives are well-known for their solvatochromic behavior, where the absorption and emission spectra shift in response to the polarity of the solvent.[5][6] This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon excitation. For many coumarins, the excited state is more polar than the ground state.[5]

In polar solvents, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a red-shift (bathochromic shift) in the fluorescence emission spectrum. Conversely, in non-polar solvents, this stabilization is less pronounced, resulting in a blue-shifted emission.[7] The quantum yield of fluorescence can also be significantly affected by the solvent environment, with some coumarins exhibiting lower quantum yields in polar solvents due to the promotion of non-radiative decay pathways.[7][8][9]

Table 1: Expected Solvent Effects on the Fluorescence of (2-Oxo-2H-chromen-3-yl)acetic acid

| Solvent Property | Expected Effect on Emission Maximum (λ_em) | Expected Effect on Quantum Yield (Φ_f) | Rationale |

| Increasing Polarity | Red-shift (to longer wavelengths) | Often decreases | Stabilization of the more polar excited state; potential for increased non-radiative decay.[5][7][9] |

| Protic Solvents | Can lead to specific hydrogen bonding interactions, further shifting spectra. | Variable, can decrease due to quenching. | Specific solute-solvent interactions can alter the energy levels of the ground and excited states. |

The Critical Role of pH: A Molecular Switch

The presence of the acetic acid group makes the fluorescence of (2-Oxo-2H-chromen-3-yl)acetic acid highly sensitive to pH.[6][10][11] The protonation state of the carboxylic acid can significantly alter the electronic distribution within the molecule, thereby affecting its fluorescence properties.

At low pH (acidic conditions), the carboxylic acid group will be protonated (-COOH). As the pH increases, it will become deprotonated to the carboxylate form (-COO⁻). This deprotonation introduces a negative charge, which can influence the intramolecular charge transfer (ICT) character of the excited state. This change in electronic structure often leads to a noticeable shift in the emission wavelength and a change in fluorescence intensity.[6][12] This pH-dependent fluorescence provides the basis for its use as a pH sensor.

Caption: The pH-dependent equilibrium of (2-Oxo-2H-chromen-3-yl)acetic acid.

Interaction with Metal Ions: A Sensing Application

The carboxylate group, along with the lactone carbonyl oxygen, can act as a potential binding site for metal ions.[13][14] This coordination can lead to a significant change in the fluorescence properties of the molecule, a phenomenon that can be exploited for the development of fluorescent chemosensors for specific metal ions.[13][15][16] The binding of a metal ion can either enhance or quench the fluorescence, depending on the nature of the ion and the resulting complex. For instance, heavy metal ions often lead to fluorescence quenching through spin-orbit coupling.

Experimental Protocols for Characterization

To experimentally determine the intrinsic fluorescence properties of (2-Oxo-2H-chromen-3-yl)acetic acid, a systematic approach using steady-state and time-resolved fluorescence spectroscopy is required.

Workflow for Comprehensive Fluorescence Characterization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of solvent polarity on the photophysical properties of coumarin-1 dye | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Naked-eye Detectable Fluorescent 2H-chromen-2-One 2, 6-Dicyanoanilines: Effect of Substituents and pH on Its Luminous Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nanobioletters.com [nanobioletters.com]

- 15. scite.ai [scite.ai]

- 16. Rotating the C-N Bond in a Coumarin-Pyridine-Based Sensor for Pattern Recognition of Versatile Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Coumarin-Based Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the backbone of many molecules with significant pharmacological properties.[1][2][3] When functionalized with an acetic acid moiety, their biological activity is often enhanced, leading to a diverse range of therapeutic potentials including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of coumarin-based acetic acid derivatives, offering insights for the design and development of novel therapeutic agents.

Introduction: The Coumarin Scaffold

The coumarin nucleus, chemically known as 2H-1-benzopyran-2-one, is a versatile scaffold in medicinal chemistry.[3][8] Its planar structure and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[9] The addition of an acetic acid group, often at the C-4 position, can significantly modulate the molecule's physicochemical properties and biological activity. This modification can enhance solubility, provide additional binding points for receptor interactions, and influence the overall pharmacokinetic profile of the compound.

Synthetic Strategies

The synthesis of coumarin-based acetic acid derivatives is primarily achieved through established condensation reactions. The choice of synthetic route depends on the desired substitution pattern on the coumarin ring.

2.1. Pechmann Condensation

A widely used method involves the Pechmann condensation of a phenol with a β-keto acid or ester, such as citric acid, in the presence of a condensing agent like concentrated sulfuric acid.[10][11][12] This one-pot reaction is efficient for producing various substituted coumarin-4-acetic acids.

-

Rationale: The strong acid protonates the carbonyl group of the keto acid, facilitating nucleophilic attack by the phenol. Subsequent dehydration and cyclization yield the coumarin ring. The use of citric acid directly introduces the acetic acid moiety at the 4-position.

2.2. Knoevenagel Condensation

The Knoevenagel condensation of salicylaldehydes with active methylene compounds, such as malonic acid derivatives, in the presence of a basic catalyst (e.g., piperidine and acetic acid) is another versatile route.[10][13]

-

Rationale: The base deprotonates the active methylene compound, forming a carbanion that attacks the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring.

Diagram of a General Synthetic Scheme

Caption: Common synthetic routes to coumarin-based acetic acid derivatives.

Key Biological Activities

3.1. Anticancer Activity

Coumarin-based acetic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[9][14][15] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][16][17]

-

Mechanism of Action: Apoptosis Induction: Many derivatives trigger the intrinsic apoptotic pathway by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[9][15]

-

Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a key target for some coumarin derivatives.[3][16][17] Inhibition of this pathway can suppress tumor growth and survival.

Signaling Pathway of Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by coumarin derivatives.

Table 1: Cytotoxic Activity of Selected Coumarin-Based Acetic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Hydroxy-4-methylcoumarin-based derivative | Breast (MCF-7) | 5.2 | [14] |

| 6-Nitro-coumarin-based derivative | Colon (HCT-116) | 12.8 | [18] |

| 4-Substituted coumarin derivative | Liver (HepG2) | 3.5-31.9 (nM) | [15] |

3.2. Antimicrobial Activity

Several coumarin-based acetic acid derivatives have demonstrated significant antibacterial and antifungal activity.[1][4][19] They are effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Mechanism of Action: The exact mechanisms are still under investigation but are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[20]

-

Structure-Activity Relationship: The presence of electron-withdrawing groups, such as nitro or halo groups, on the coumarin ring often enhances antimicrobial potency.[21][22]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Coumarin-3-acetic acid derivative | S. aureus | 16-32 | [4] |

| Coumarin-3-acetic acid derivative | E. coli | 16-32 | [4] |

| Coumarin derivative | Aspergillus spp. | 16-32 | [21] |

3.3. Antioxidant Activity

The antioxidant properties of coumarin derivatives are attributed to their ability to scavenge free radicals and chelate metal ions.[5][6][23][24] The acetic acid moiety can contribute to this activity by providing an additional site for radical scavenging.

-

Mechanism of Action: These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the coumarin ring significantly enhances this radical scavenging capacity.[5]

3.4. Enzyme Inhibition

Coumarin-based acetic acid derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases, acetylcholinesterase, and monoamine oxidases, which are implicated in various diseases.[18][25][26][27][28]

-

Carbonic Anhydrase Inhibition: Certain derivatives show selective inhibition of bacterial carbonic anhydrases over human isoforms, suggesting their potential as novel antibacterial agents.[27]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease.[26][28]

-

Monoamine Oxidase Inhibition: Selective inhibition of monoamine oxidase-B (MAO-B) is a therapeutic approach for Parkinson's disease.[25]

Structure-Activity Relationship (SAR) Analysis

The biological activity of coumarin-based acetic acid derivatives is highly dependent on the substitution pattern on the coumarin nucleus.

-

Position of Substituents: Substitutions at the C-6 and C-7 positions often have a significant impact on activity. For instance, halogen substitutions at C-6 can enhance anti-TNF-α activity.[29]

-

Nature of Substituents: Electron-withdrawing groups (e.g., -NO2, halogens) tend to increase antimicrobial and antifungal activity, while electron-donating groups (e.g., -OH, -OCH3) can enhance antioxidant properties.[21][22]

-

The Acetic Acid Moiety: The presence and position of the acetic acid group are crucial. It can act as a key binding element with target proteins and influence the overall polarity and bioavailability of the molecule.

Experimental Protocols & Methodologies

5.1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

5.2. DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Sample Preparation: Prepare different concentrations of the coumarin derivatives in methanol.

-

Reaction Mixture: Mix the sample solutions with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity.

Experimental Workflow for Antimicrobial Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 4. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Antioxidant Activity of New Coumarin Derivatives - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 16. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Coumarin Compounds: A Technical Guide for Researchers

Introduction: The Enduring Intrigue of the Coumarin Scaffold

Coumarins, a venerable class of benzopyrone-containing heterocyclic compounds, have long captivated the scientific community with their vast structural diversity and broad spectrum of pharmacological activities.[1] From their initial discovery in the tonka bean to their widespread identification in numerous plants, fungi, and bacteria, these natural products have served as a fertile ground for the development of a myriad of therapeutic agents.[2][3] The inherent versatility of the coumarin scaffold, amenable to synthetic modification, has further propelled its exploration in medicinal chemistry, leading to the generation of derivatives with enhanced potency and selectivity.[1]

This technical guide provides an in-depth exploration of the core underlying mechanisms of action of coumarin compounds. Eschewing a rigid, templated approach, this document is structured to provide a comprehensive and logically flowing narrative for researchers, scientists, and drug development professionals. We will delve into the key molecular pathways modulated by coumarins, supported by detailed experimental protocols and quantitative data to empower your research endeavors.

I. Modulation of Cellular Signaling Pathways: A Hub of Coumarin Activity

Coumarin derivatives exert their profound biological effects by interfacing with a complex network of intracellular signaling pathways that govern cellular processes such as proliferation, survival, inflammation, and apoptosis.

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[4] Numerous coumarin derivatives have been identified as potent inhibitors of this critical oncogenic cascade.[4][5]

The inhibitory action of coumarins on the PI3K/Akt/mTOR pathway disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis.[4][5] This is often achieved by reducing the phosphorylation and subsequent activation of Akt, a key nodal protein in the pathway.[1]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Protein Expression

This protocol outlines the key steps to investigate the effect of coumarin compounds on the phosphorylation status of key proteins within the PI3K/Akt pathway.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Coumarin derivative of interest dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the coumarin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarins

Caption: Coumarins inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

The Nrf2/Keap1 Pathway: Orchestrating the Antioxidant Response

The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is the master regulator of the cellular antioxidant response.[7] Several natural coumarins have been identified as potent activators of Nrf2 signaling.[8][9]

Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation.[10] Electrophilic compounds, including certain coumarin derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and drives the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[7][10][11]

Experimental Protocol: Nrf2 Nuclear Translocation Assay

This protocol describes a method to assess the ability of coumarin compounds to induce the nuclear translocation of Nrf2.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Coumarin derivative of interest

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

Western blot reagents (as described in the PI3K/Akt protocol)

-

Primary antibody against Nrf2

-

Antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers

Procedure:

-

Cell Treatment: Treat cells with the coumarin derivative for a specified time.

-

Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercially available kit.

-

Protein Quantification: Determine the protein concentration in both fractions.

-

Western Blot Analysis: Perform Western blotting on both the cytoplasmic and nuclear extracts. Probe the membrane with an anti-Nrf2 antibody. Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.

-

Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 translocation.[7]

Diagram: Nrf2/Keap1 Signaling Pathway Activation by Coumarins

Caption: Coumarins activate the Nrf2 pathway, enhancing cellular antioxidant defenses.

The NF-κB Pathway: A Key Player in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[12] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases and cancers. Several coumarin derivatives have demonstrated the ability to inhibit NF-κB activation.[12]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Coumarins can interfere with this process at various levels, including inhibiting the degradation of IκB.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Coumarin derivative of interest

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Cell Plating and Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with the coumarin derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. A decrease in normalized luciferase activity in the presence of the coumarin indicates inhibition of the NF-κB pathway.[3][12][13]

II. Direct Enzyme Inhibition: A Major Mechanism of Action

Many coumarin derivatives exert their biological effects through the direct inhibition of specific enzymes. The nature and position of substituents on the coumarin scaffold play a crucial role in determining their inhibitory potency and selectivity.[14]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Anti-inflammatory Effects

Coumarins are well-documented inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[15] By inhibiting these enzymes, coumarins can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Materials:

-

COX-2 (human) inhibitor screening assay kit (commercially available)

-

Coumarin derivative of interest

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions.

-

Assay Setup: In a 96-well plate, add the reaction buffer, cofactor, probe, and COX-2 enzyme.

-

Inhibitor Addition: Add the coumarin derivative at various concentrations to the designated wells.

-

Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at the specified excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.[16][17][18]

Carbonic Anhydrase Inhibition: Anticancer and Other Applications

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment. Coumarins have emerged as a novel class of CA inhibitors with a unique mechanism of action. They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the enzyme's active site.

Other Enzyme Targets

Coumarins have been shown to inhibit a wide array of other enzymes, including:

-

Kinases: As discussed in the context of the PI3K/Akt pathway.

-

Serine Proteases: Including thrombin, which is relevant to their anticoagulant activity.

-

Dipeptidyl Peptidase-IV (DPP-IV): Implicated in the regulation of glucose metabolism.[19]

Table 1: Inhibitory Activity of Selected Coumarin Derivatives Against Various Enzymes

| Coumarin Derivative | Target Enzyme | IC50 / Ki (nM) | Reference |

| 6-phenylthioureido-coumarin | hCA IX | Ki: 8.8 | [14] |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA IX | Ki: 4.0 | [14] |

| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA XII | Ki: 4.6 | [14] |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA IX | Ki: 20.2 | |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA XII | Ki: 6.0 | |

| Coumarin-pyrazole 11 | COX-1 | - | [20] |

| Coumarin-pyrazole 11 | COX-2 | - | [20] |

| Coumarin-thiazole-based naphthalene-2-sulphonamide 17a | hCA I | IC50: 5.63 µM | |

| Coumarin-thiazole-based naphthalene-2-sulphonamide 17a | hCA II | IC50: 8.48 µM | |

| Coumarin-proline sulfonamide 100a | MCF-7 cells | IC50: 1.07 mM | [21] |

| Coumarin derivative 6i | DPP-IV | IC50: 10.98 µM | [19] |

| Coumarin derivative 6j | DPP-IV | IC50: 10.14 µM | [19] |

III. Induction of Apoptosis: A Key Anticancer Mechanism

A fundamental mechanism by which many coumarin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Caspase Activation

Caspases are a family of proteases that execute the apoptotic program. Coumarins can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the dismantling of the cell.[22][23]

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

Materials:

-

Apoptotic cell lysate

-

Caspase-3 fluorometric assay kit (containing Ac-DEVD-AMC substrate)

-

Fluorometer

Procedure:

-

Induce Apoptosis: Treat cells with the coumarin derivative to induce apoptosis.

-

Cell Lysis: Prepare cell lysates according to the kit protocol.

-

Assay Reaction: Add the reaction buffer and the fluorogenic substrate (Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Read the samples in a fluorometer at the appropriate excitation and emission wavelengths.

-

Analysis: The amount of fluorescence generated is proportional to the caspase-3 activity in the sample.[2][24][25]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. Coumarins can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby shifting the balance towards cell death.

Experimental Protocol: Quantitative Analysis of Apoptosis by Annexin V-FITC Staining

This flow cytometry-based assay is a standard method for detecting early and late apoptosis.

Materials:

-

Annexin V-FITC apoptosis detection kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the coumarin derivative.

-

Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

IV. Inhibition of Angiogenesis: Cutting Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Coumarin derivatives have been shown to possess anti-angiogenic properties, thereby inhibiting the tumor's ability to acquire nutrients and oxygen.[29]

Experimental Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

Coumarin derivative of interest

-

Microscope

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of the coumarin derivative.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[30][31][32][33][34]

Diagram: Angiogenesis Inhibition Workflow

Caption: Workflow for assessing the anti-angiogenic effects of coumarins.

V. Anticoagulant Activity: The Classic Mechanism

The anticoagulant properties of certain coumarin derivatives, most notably warfarin, are perhaps their most well-known biological effect. This activity is primarily mediated through the inhibition of Vitamin K epoxide reductase, an enzyme essential for the synthesis of several clotting factors.[26]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time is a widely used clinical test to assess the extrinsic pathway of coagulation and to monitor oral anticoagulant therapy.

Materials:

-

Citrated plasma

-

Thromboplastin-calcium chloride reagent

-

Water bath (37°C)

-

Stopwatch

Procedure:

-

Plasma Preparation: Collect blood in a tube containing sodium citrate and centrifuge to obtain plasma.

-

Incubation: Warm the plasma and the thromboplastin-calcium chloride reagent separately in a 37°C water bath.

-

Clotting Initiation: Add the warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start a stopwatch.

-

Clot Detection: Tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.

-

Result: The time taken for the clot to form is the prothrombin time. An increased PT in the presence of a coumarin derivative indicates anticoagulant activity.[2][24][35]

VI. Antimicrobial and Antioxidant Properties

In addition to the aforementioned mechanisms, coumarin compounds also exhibit significant antimicrobial and antioxidant activities.

Antimicrobial Activity

Coumarin derivatives have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi.[20] The exact mechanisms are varied but can involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism of interest

-